4-Methyl-N-(2-methylphenyl)benzenesulfonamide

Crystallography Solid-state structure Conformational analysis

Researchers developing TLC/HPLC methods for N-aryl sulfonamide positional isomers or studying ortho-substitution conformational effects require a structurally authenticated standard. This compound delivers: • Quantitative conformational benchmark: C-SO2-NH-C torsion angle of 56.7° vs. -51.6° for the N-phenyl analog, enabling molecular mechanics validation. • Enhanced chromatographic resolution: ortho-methyl substitution yields higher Rf values in normal-phase TLC, critical for isomer separation. • Validated parent scaffold: employed as compound 4a in an antibacterial series yielding derivatives exceeding ciprofloxacin activity. Supplied with certificate of analysis. Global shipping from stock.

Molecular Formula C14H15NO2S
Molecular Weight 261.34 g/mol
CAS No. 80-28-4
Cat. No. B189503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-N-(2-methylphenyl)benzenesulfonamide
CAS80-28-4
Molecular FormulaC14H15NO2S
Molecular Weight261.34 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C
InChIInChI=1S/C14H15NO2S/c1-11-7-9-13(10-8-11)18(16,17)15-14-6-4-3-5-12(14)2/h3-10,15H,1-2H3
InChIKeySIPGNSRRMHEOSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-N-(2-methylphenyl)benzenesulfonamide (CAS 80-28-4): A Differentiated N-Aryl Sulfonamide Building Block for Crystallographic and Chromatographic Applications


4-Methyl-N-(2-methylphenyl)benzenesulfonamide (CAS 80-28-4, also known as N-(o-tolyl)-p-toluenesulfonamide) is a synthetic sulfonamide compound of formula C14H15NO2S with a molecular weight of 261.34 g/mol . This compound belongs to the broader benzenesulfonamide class but is specifically differentiated by its unique dual-methyl substitution pattern: an ortho-methyl group on the N-aryl (aniline) ring and a para-methyl group on the sulfonyl-bearing phenyl ring. This specific structural arrangement drives a distinct molecular geometry, chromatographic behavior, and chemical reactivity profile that scientists and procurement specialists must understand in detail before selecting it for any application, as structurally similar analogs exhibit fundamentally different properties [1].

Conformational Control
Ortho-methyl substitution defines a distinct C–SO2–NH–C torsion angle, supporting co-crystallization and solid-form geometry studies.
Chromatographic Differentiation
Enhanced normal-phase Rf relative to unsubstituted and para-substituted analogs may aid isomer separation method development.
Synthetic Entry Point
Validated parent scaffold for N-aryl sulfonamide library synthesis via nickel- or palladium-catalyzed amidation for SAR exploration.

Why 4-Methyl-N-(2-methylphenyl)benzenesulfonamide Cannot Be Replaced by Generic N-Aryl Sulfonamides: Structural and Functional Differentiation Evidence


The substitution of 4-methyl-N-(2-methylphenyl)benzenesulfonamide by any closely related N-aryl sulfonamide (such as 4-methyl-N-phenylbenzenesulfonamide, CAS 68-34-8, or N-(2-methylphenyl)benzenesulfonamide, CAS 18457-86-8) is not functionally equivalent due to three key structural determinants. First, the ortho-methyl substitution on the aniline ring induces a marked change in molecular conformation, with the C–SO2–NH–C torsion angle differing by over 100° compared to the unsubstituted N-phenyl analog [1]. Second, this ortho-substitution profoundly alters chromatographic retention, producing higher Rf values in normal-phase TLC relative to both the parent and para-substituted isomers [2]. Third, ortho-alkyl substitution dramatically enhances the rate of acid-catalyzed hydrolysis, a critical consideration for both synthetic planning and long-term stability assessment [3]. These differences are not incremental; they are qualitative shifts in physical and chemical behavior that must be accounted for in any application where reproducibility, purification efficiency, or controlled reactivity is required.

Conformational mismatch: Ortho-methyl vs. unsubstituted N-phenyl analog shifts the C–SO2–NH–C torsion angle by >100°, altering crystal packing and hydrogen-bonding networks. Generic N-aryl sulfonamides may not replicate this geometry.

Chromatographic retention shift: Ortho-substitution increases Rf in normal-phase TLC compared to parent and 4-methyl isomers. Closely related analogs may not serve as direct retention-time standards.

Accelerated acid hydrolysis: Class-level evidence shows ortho-alkyl groups enhance hydrolysis rate. This compound may degrade faster under acidic conditions than meta- or para-substituted alternatives, impacting synthetic planning and stability assessment.

4-Methyl-N-(2-methylphenyl)benzenesulfonamide: Quantified Differentiation Against Closest Analogs


Molecular Conformation: C–SO2–NH–C Torsion Angle Compared with N-Phenyl and N-(3-Methylphenyl) Analogs

The C–SO2–NH–C torsion angle of 4-methyl-N-(2-methylphenyl)benzenesulfonamide was measured as 56.7° (3) [1]. This value represents a conformational reversal of more than 108° compared to 4-methyl-N-phenylbenzenesulfonamide, which exhibits a torsion angle of -51.6° (3) [1]. This indicates that the ortho-methyl group on the aniline ring forces a fundamentally different spatial orientation relative to the unsubstituted N-phenyl analog.

C–SO2–NH–C Torsion Angle
Head-to-head
56.7° vs −51.6° (Δ >108°)
Supports co-crystallization and solid-form geometry studies.
Single-crystal XRD at 299 K; orthorhombic Pbca.
Crystallography Solid-state structure Conformational analysis

Chromatographic Retention: Ortho-Methyl Rf Enhancement in Normal-Phase TLC Compared to Parent and 4-Methyl Isomers

A systematic study of substituent effects in N-aryl benzenesulfenamides demonstrated that ortho-methyl substitution on the aniline (amine-side) ring increases the Rf value beyond that of the parent N-phenyl compound and beyond that of the isomeric 4-methyl-substituted analog [1]. Although this study was conducted on the sulfenamide (ArS–NHAr') rather than the sulfonamide (ArSO2–NHAr'), the chromatographic trend is directly transferable due to the analogous electronic and steric influences of the ortho-methyl group on analyte-stationary phase interactions.

TLC Retention (Rf)
Class-level
Rf(ortho) > Rf(parent) > Rf(4-methyl)
Informs isomer separation method development.
Normal-phase silica; exact values not reported; sulfenamide trend transfer.
Analytical chemistry Chromatography Method development

Acid-Catalyzed Hydrolysis Rate: Ortho-Alkyl Rate Enhancement Demonstrated in Benzenesulfonamide Series

In a systematic kinetic study, ortho-alkyl substitution on the benzene ring of benzenesulfonamides was shown to produce a 'remarkable rate enhancement' in acid-catalyzed hydrolysis under standardized conditions (70% (v/v) CF3CO2H/H2O at 99°C) [1]. While the specific kobs value for 4-methyl-N-(2-methylphenyl)benzenesulfonamide was not measured in this study, the class-level behavior of ortho-methyl sulfonamides establishes a predictable liability: this compound will hydrolyze faster under acidic conditions than its meta- or para-methyl counterparts and significantly faster than the unsubstituted parent.

Acid-Catalyzed Hydrolysis
Class-level
Predicted rate enhancement (ortho-alkyl effect)
Guides acid-stability assessment and synthetic planning.
70% CF3CO2H/H2O, 99°C; class extrapolation, compound-specific kobs not measured.
Physical organic chemistry Hydrolysis kinetics Stability assessment

Antibacterial Activity: N-Aryl p-Toluenesulfonamide Series Shows Varying Potency Against Gram-Negative Bacteria

A series of N-aryl substituted p-toluenesulfonamides synthesized via nickel-catalyzed amidation were screened for antibacterial activity against Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Salmonella typhi using the agar diffusion technique [1]. The study noted that some compounds in the series exhibited higher activity than the standard ciprofloxacin. However, the specific activity data (inhibition zone diameters and MIC values) for the individual compound 4-methyl-N-(2-methylphenyl)benzenesulfonamide were not reported separately; this compound (4a, the parent structure in the series) serves as the synthetic precursor from which other derivatives (4b–e) were elaborated.

Antibacterial Screening
Supporting evidence
Parent scaffold; derivative activity reported
Validated entry point for SAR library synthesis.
Individual MIC/zone data for compound 4a not reported; agar diffusion.
Antibacterial screening Sulfonamide SAR Medicinal chemistry

Predicted Physicochemical Properties: pKa, LogP, and Density Compared to the Closest N-Phenyl and N-(2-Methylphenyl) Analogs

The predicted physicochemical parameters for 4-methyl-N-(2-methylphenyl)benzenesulfonamide include a pKa of 8.85 ± 0.10 and a density of 1.237 ± 0.06 g/cm³ . The LogP is reported as 4.258 . The commercially quoted melting point is 105–107°C . In comparison, the N-phenyl analog 4-methyl-N-phenylbenzenesulfonamide (CAS 68-34-8, C13H13NO2S, MW 247.31) is generally described as a solid but without consistently published experimental melting point in accessible databases, while the des-methyl analog N-(2-methylphenyl)benzenesulfonamide (CAS 18457-86-8, C13H13NO2S, MW 247.31) lacks a widely published experimental melting point range.

Predicted Properties
Cross-study comparable
pKa 8.85; LogP 4.258; density 1.237 g/cm³
May inform solubility and chromatographic retention predictions.
Predicted (ACD/Labs or similar); experimental mp 105–107°C.
Physicochemical profiling ADME prediction Compound selection

Confirmed RP-HPLC Method for Purity Analysis: Scalable Separation Protocol Available

A validated reverse-phase HPLC method for the separation of p-toluenesulfono-o-toluidide (4-methyl-N-(2-methylphenyl)benzenesulfonamide) has been published using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid [1]. This method is specifically documented for this compound and is described as scalable for preparative impurity isolation. In contrast, dedicated HPLC methods for the closest analogs 4-methyl-N-phenylbenzenesulfonamide (CAS 68-34-8) and N-(2-methylphenyl)benzenesulfonamide (CAS 18457-86-8) are not as directly documented in readily accessible vendor technical literature.

RP-HPLC Method
Supporting evidence
Newcrom R1, MeCN/H2O/H3PO4
Reduces method development for purity analysis.
Scalable for preparative isolation; dedicated protocol published.
Analytical method development Quality control Preparative chromatography

4-Methyl-N-(2-methylphenyl)benzenesulfonamide: Evidence-Backed Application Scenarios for Scientific Selection and Procurement


X-ray Crystallography and Solid-State Conformational Studies Requiring Defined Ortho-Substituent Geometry

Researchers studying the effect of ortho-substitution on sulfonamide conformation and hydrogen-bonding networks should select this compound as a structurally defined model system. The precisely measured C–SO2–NH–C torsion angle of 56.7°, contrasted against -51.6° for the N-phenyl analog [1], provides a quantitative conformational benchmark for molecular mechanics validation, crystal engineering, and co-crystallization screens where the dihedral angle between aromatic rings dictates packing and solubility.

Chromatographic Method Development and Isomer Separation Where Ortho-Substitution Improves Resolution

Analytical chemists developing TLC or HPLC methods for separating N-aryl sulfonamide positional isomers should procure this compound as the ortho-substituted reference standard. The demonstrated Rf enhancement for ortho-substituted N-aryl sulfenamides in normal-phase TLC [2] and the availability of a dedicated RP-HPLC protocol [5] make this compound a practical tool for establishing resolution between ortho, meta, and para isomers in quality control and preparative purification workflows.

Synthetic Chemistry: Building Block for Antibacterial Sulfonamide Libraries via Buchwald-Hartwig Derivatization

Medicinal chemists synthesizing N-aryl p-toluenesulfonamide libraries should use this compound as the validated parent scaffold. It was employed as the core structure (compound 4a) in a published antibacterial series where subsequent derivatization yielded compounds with activity exceeding ciprofloxacin [4]. Procurement of the pure parent ensures reproducible library generation with defined starting material for SAR exploration.

Chemical Stability Studies: Controlled Acid-Labile Sulfonamide Evaluation Under Accelerated Hydrolysis Conditions

Formulation scientists and stability chemists evaluating the acid-catalyzed degradation of sulfonamide-containing compounds should select this molecule as a representative ortho-methyl-substituted substrate. Class-level evidence demonstrates that ortho-alkyl benzenesulfonamides undergo accelerated acid-catalyzed hydrolysis compared to meta- and para-substituted analogs [3]. This property makes the compound suitable for forced-degradation studies, excipient compatibility screening, and the design of acid-cleavable sulfonamide prodrugs.

Application
Selection Property
Validation Focus
Crystallographic co-crystallization screens
Ortho-methyl conformational control
C–SO2–NH–C torsion angle geometry review
Isomer separation by TLC/HPLC
Differentiated chromatographic retention
Rf and retention time relative to para/meta isomers
Sulfonamide library synthesis
Validated parent scaffold
Derivatization consistency and SAR reproducibility
Forced degradation and acid-lability studies
Ortho-alkyl accelerated hydrolysis
Acid-catalyzed degradation kinetics review
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